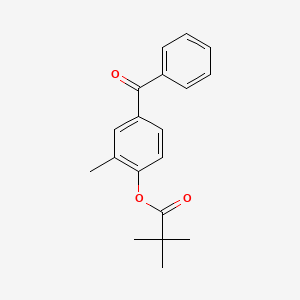

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate

Description

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate is an aromatic ester characterized by a phenylcarbonyl substituent at the para position of a methyl-substituted phenyl ring and a 2,2-dimethylpropanoate (pivalate) ester group. This structure confers unique steric and electronic properties, influencing its solubility, stability, and reactivity.

Properties

IUPAC Name |

(4-benzoyl-2-methylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-13-12-15(17(20)14-8-6-5-7-9-14)10-11-16(13)22-18(21)19(2,3)4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFKARSPTYFZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate typically involves the esterification of 2-Methyl-4-(phenylcarbonyl)phenol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Amides, thioesters.

Scientific Research Applications

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Drug Discovery: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

Material Science: In the development of novel materials with specific properties.

Biological Studies: As a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in the Phenyl and Aliphatic Ester Classes

The compound shares functional groups with several analogs documented in regulatory and synthetic chemistry literature:

Key Observations :

- Hexyl 2,2-dimethylpropanoate shares the pivalate ester group but lacks aromatic substituents, leading to lower melting points and higher volatility compared to the target compound .

- Ethyl 3-hydroxy-3-phenylpropionate contains a phenyl group but features a hydroxyester moiety, enhancing hydrogen bonding and aqueous solubility relative to the target’s non-polar phenylcarbonyl group .

- The hydroxyacetophenone derivative from includes a phenolic hydroxyl group, which confers antioxidant activity—a property absent in the target compound due to its electron-withdrawing phenylcarbonyl group .

Physicochemical Property Analysis

- Steric Effects: The pivalate ester in both the target and Hexyl 2,2-dimethylpropanoate introduces steric hindrance, reducing hydrolysis rates compared to less bulky esters (e.g., ethyl or isopropyl) .

- Solubility : The phenylcarbonyl group increases lipophilicity, likely making the target less water-soluble than hydroxyl-containing analogs like Ethyl 3-hydroxy-3-phenylpropionate .

- Thermal Stability: Bulky substituents (e.g., 2,2-dimethylpropanoate) generally enhance thermal stability, a trait shared with the hydroxyacetophenone derivative in .

Biological Activity

Chemical Structure and Properties

2-Methyl-4-(phenylcarbonyl)phenyl 2,2-dimethylpropanoate is an organic compound characterized by its ester functional group and a complex aromatic structure. The presence of both methyl and phenyl groups suggests potential for various biological interactions. The molecular formula can be represented as , with a molecular weight of approximately 290.37 g/mol.

Biological Activity

The biological activity of compounds similar to this compound often includes:

- Antioxidant Properties : Compounds with phenolic structures frequently exhibit antioxidant activity, which can help in reducing oxidative stress in biological systems.

- Antimicrobial Activity : Many esters and aromatic compounds have been studied for their ability to inhibit bacterial growth or exhibit antifungal properties.

- Anti-inflammatory Effects : Certain derivatives may modulate inflammatory pathways, making them candidates for therapeutic applications in conditions like arthritis or other inflammatory diseases.

The mechanisms through which such compounds exert their biological effects can include:

- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors can lead to changes in signal transduction pathways.

- Reactive Oxygen Species (ROS) Scavenging : Compounds with antioxidant properties may neutralize ROS, thereby protecting cells from damage.

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antioxidant, Antimicrobial | Enzyme inhibition, ROS scavenging |

| Similar Aromatic Esters | Antimicrobial | Disruption of microbial cell membranes |

| Phenolic Compounds | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Studies and Research Findings

While specific case studies on this compound are lacking, research on related compounds has shown promising results:

- Antioxidant Activity : Studies have demonstrated that certain phenolic esters exhibit significant antioxidant properties, which could be extrapolated to predict similar behavior in this compound.

- Antimicrobial Studies : Research into structurally related compounds has revealed effectiveness against various bacterial strains, suggesting potential for therapeutic applications.

- Inflammation Modulation : Investigations into phenolic compounds have indicated their role in reducing markers of inflammation in vitro and in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.